Notoginsenoside Fa

Overview

Description

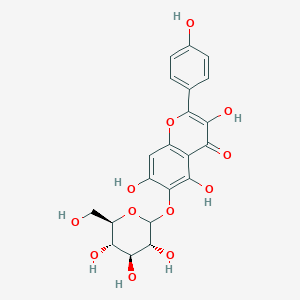

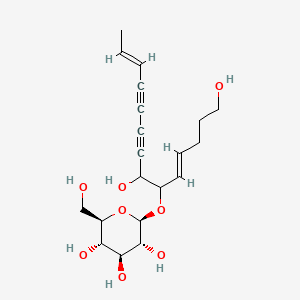

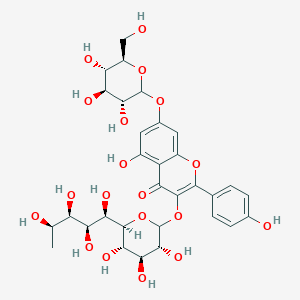

Notoginsenoside Fa is a protopanaxadiol (ppd)-type saponin isolated from Panax notoginseng . It has been found to show significant neurite outgrowth enhancing activities in human neuroblastoma SK-N-SH cells .

Synthesis Analysis

The main ginsenosides Rb1, Rb2, Rb3, and Rc and the notoginsenoside Fa in Panax notoginseng flowers were transformed into the ginsenosides F2 and Rd2, the notoginsenosides Fd and Fe, and the ginsenoside R7 .

Molecular Structure Analysis

Notoginsenoside Fa is a protopanaxadiol (ppd)-type saponin . It could possibly activate and recover the function of degenerated brain .

Chemical Reactions Analysis

Notoginsenoside Fa is soluble in methanol, ethanol, DMSO and other organic solvents . It is derived from notoginseng .

Physical And Chemical Properties Analysis

Notoginsenoside Fa is a powder with a molecular formula of C59H100O27 and a molar mass of 1241.42 . It has a density of 1.48±0.1 g/cm3 (Predicted) and a melting point of 235-240°C . It is soluble in methanol, ethanol, DMSO and other organic solvents .

Scientific Research Applications

Atherosclerosis Treatment

Notoginsenoside R1 has been found to ameliorate atherosclerosis induced by a high-fat diet and vitamin D3 . It does this by alleviating the inflammatory response, inhibiting endothelial dysfunction, and regulating gut microbiota . The compound can significantly improve serum lipid profiles, including triglycerides (TG), total cholesterol (TC), low-density lipoprotein (LDL), oxidized LDL (ox-LDL), and high-density lipoprotein (HDL) . It also decreases the levels of inflammatory elements such as IL-6, IL-33, TNF-α, and IL-1β .

Diabetic Nephropathy Treatment

Notoginsenoside R1 has been shown to protect against diabetic nephropathy (DN), a leading cause of end-stage renal failure . The compound exerts renoprotective effects against DN through the inhibition of apoptosis and renal fibrosis caused by oxidative stress . It promotes nucleus nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) expressions to eliminate reactive oxygen species (ROS) that induce apoptosis and transforming growth factor beta (TGF-β) signaling .

Cardiovascular and Cerebrovascular Diseases Treatment

Notoginsenoside Fa has been reported to have potential in treating cardiovascular and cerebrovascular diseases . However, the specific mechanisms and effects are not detailed in the source.

Obesity Inhibition

Notoginsenoside Fa has been suggested to inhibit diet-induced obesity . The specific mechanisms and effects are not detailed in the source.

Mechanism of Action

Mode of Action

The mode of action of Notoginsenoside Fa involves its interaction with various biochemical pathways. It has been found to ameliorate ischemia-reperfusion (IR)-induced injury in cardiovascular and neuronal systems mainly by upregulating the activity of estrogen receptor α-dependent phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor erythroid-2-related factor 2 (NRF2) pathways and downregulating nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

Biochemical Pathways

Notoginsenoside Fa affects several biochemical pathways. The metabolites produced by deglycosylation of Notoginsenoside Fa exhibit higher permeability and bioavailability . It has been found to regulate smooth muscle cell proliferation, vasculature development, and lipid metabolism signaling, especially in the PI3K/AKT pathway .

Pharmacokinetics

The pharmacokinetics of Notoginsenoside Fa involve its absorption, distribution, metabolism, and excretion (ADME). The metabolites produced by deglycosylation of Notoginsenoside Fa exhibit higher permeability and bioavailability . .

Result of Action

The molecular and cellular effects of Notoginsenoside Fa’s action are diverse. It has been found to have cardiovascular protection, neuro-protection, anti-diabetes, liver protection, gastrointestinal protection, lung protection, bone metabolism regulation, renal protection, and anti-cancer effects .

Action Environment

The action of Notoginsenoside Fa can be influenced by various environmental factors. Furthermore, the transformation of Notoginsenoside Fa can be influenced by processing methods, such as microwave processing .

Safety and Hazards

properties

IUPAC Name |

2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-52-47(76)42(71)40(69)31(82-52)23-78-50-46(75)41(70)37(66)28(19-60)79-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-53-48(43(72)38(67)29(20-61)80-53)85-54-49(44(73)39(68)30(21-62)81-54)84-51-45(74)36(65)27(64)22-77-51/h10,25-54,60-76H,9,11-23H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERICYNRBVMDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H100O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316170 | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1241.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Notoginsenoside Fa | |

CAS RN |

88100-04-3 | |

| Record name | Notoginsenoside Fa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88100-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 240 °C | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What makes Notoginsenoside Fa a compound of interest in the context of Panax notoginseng quality control?

A: Research suggests that the ratio of Notoginsenoside K to Notoginsenoside Fa (N-K/Fa) can be a valuable marker for assessing the quality of Panax notoginseng, particularly in studies focused on continuous cropping obstacles. [] This ratio can also be helpful in analyzing notoginseng samples from different growth years. [] Notoginsenoside Fa content itself is also significantly lower in notoginseng samples affected by continuous cropping obstacles compared to normal samples. []

Q2: Can you elaborate on the role of Cladosporium xylophilum in relation to Notoginsenoside Fa?

A: Cladosporium xylophilum, a fungus isolated from soil, demonstrates the ability to transform major ginsenosides found in Panax notoginseng flowers into minor ginsenosides, including Notoginsenoside Fa. [] Interestingly, this transformation process can be achieved using both the whole fungus and its purified enzyme. [] This finding opens up exciting possibilities for enhancing the production of potentially more pharmacologically active minor ginsenosides like Notoginsenoside Fa from readily available sources.

Q3: What analytical techniques are commonly employed to study Notoginsenoside Fa and other related compounds?

A: A combination of techniques is often used to analyze Notoginsenoside Fa and other triterpenoids in Panax notoginseng. These include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). [, ] Specifically, an efficient LC-MS/MS method has been developed for the simultaneous quantification of 23 triterpenoids, including Notoginsenoside Fa, in biological samples. [] This method exhibits high sensitivity and is valuable for pharmacokinetic studies, enabling researchers to understand how these compounds are absorbed, distributed, metabolized, and excreted by the body. []

Q4: What is the significance of identifying specific markers like Notoginsenoside Fa in Panax notoginseng research?

A: Identifying and understanding the roles of specific markers like Notoginsenoside Fa, especially in the context of continuous cropping obstacles, can provide valuable insights for improving cultivation practices and ensuring the consistent production of high-quality Panax notoginseng. [] Furthermore, detailed analysis of these markers, including their transformations and interactions with other compounds, is crucial for maximizing the therapeutic potential of this important medicinal plant. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)